4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a methoxy group attached to the benzene ring
Properties
IUPAC Name |
4-(4-ethoxycarbonyl-3-fluorophenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO5/c1-3-23-17(21)12-6-4-10(8-14(12)18)11-5-7-13(16(19)20)15(9-11)22-2/h4-9H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPLZBPNKGDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691953 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-54-1 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 4-iodobenzoate. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 3-fluorophenylboronic acid in the presence of a palladium catalyst to introduce the fluorophenyl group. Finally, the methoxy group is introduced via a nucleophilic substitution reaction using sodium methoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it into an alcohol or an aldehyde.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products:
- Oxidation of the methoxy group can yield 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylbenzoic acid.
- Reduction of the ethoxycarbonyl group can produce 4-[4-(Hydroxymethyl)-3-fluorophenyl]-2-methoxybenzoic acid.
- Substitution of the fluorine atom can result in derivatives such as 4-[4-(Ethoxycarbonyl)-3-aminophenyl]-2-methoxybenzoic acid .
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies, particularly in cross-coupling reactions .
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
- Studied for its biological activity, including anti-inflammatory and anticancer properties .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings with specific properties .
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid in biological systems involves its interaction with specific molecular targets. The ethoxycarbonyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability by forming strong interactions with the target site .
Comparison with Similar Compounds
- 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid
- 3-(Ethoxycarbonyl)-4-fluorophenylboronic acid
- 4-Ethoxycarbonylphenylboronic acid
Comparison:
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid: is unique due to the presence of both the methoxy and ethoxycarbonyl groups, which can influence its reactivity and biological activity.
4-(Ethoxycarbonyl)-3-fluorophenylboronic acid: and lack the methoxy group, which may result in different chemical properties and applications.
4-Ethoxycarbonylphenylboronic acid: does not contain the fluorine atom, which can affect its binding interactions and stability .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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